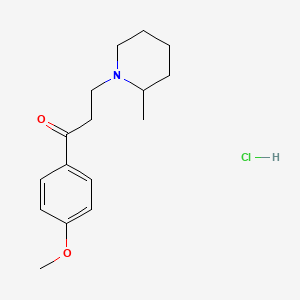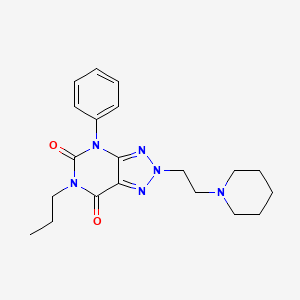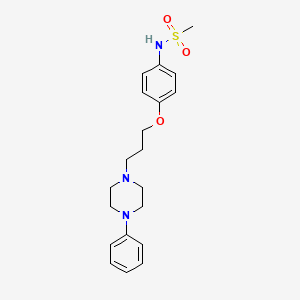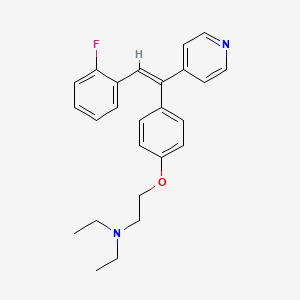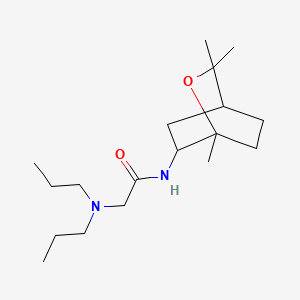
1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline: is a synthetic organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a tetrahydroisoquinoline core with two phenyl groups and a methoxy group attached to it. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline can be synthesized through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development .
Applications De Recherche Scientifique
Chemistry: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Isoquinoline derivatives have shown promise in targeting various biological pathways and receptors, making them potential candidates for drug discovery .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and neuroprotective agent. Its ability to interact with specific molecular targets in the body makes it a promising candidate for the development of new medications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrahydro-1,2-diphenyl-6-methoxyisoquinoline involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with a methoxy group at a different position.
1,2-Diphenyl-1,2,3,4-tetrahydroisoquinoline: A compound with two phenyl groups but lacking the methoxy group.
Uniqueness: 1,2,3,4-Tetrahydro-1,2-diphenyl-6-methoxyisoquinoline is unique due to the presence of both phenyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in synthetic chemistry and its applicability in various scientific research fields .
Propriétés
Numéro CAS |
96719-46-9 |
|---|---|
Formule moléculaire |
C22H21NO |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
6-methoxy-1,2-diphenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H21NO/c1-24-20-12-13-21-18(16-20)14-15-23(19-10-6-3-7-11-19)22(21)17-8-4-2-5-9-17/h2-13,16,22H,14-15H2,1H3 |
Clé InChI |
FNPFSMMZCAJYPR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



